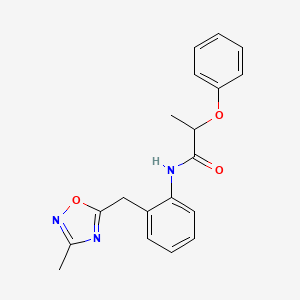

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide

Description

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide is a synthetic organic compound featuring a 3-methyl-1,2,4-oxadiazole moiety linked via a methylene bridge to a phenyl group, which is further substituted with a phenoxypropanamide chain. The phenoxypropanamide group introduces hydrophobicity and may influence binding interactions in biological systems.

Properties

IUPAC Name |

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-13(24-16-9-4-3-5-10-16)19(23)21-17-11-7-6-8-15(17)12-18-20-14(2)22-25-18/h3-11,13H,12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGMWIKYHJHUCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C(C)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions. One common method involves the use of NaOH in DMSO at ambient temperature, which allows for the efficient formation of the 1,2,4-oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide is , with a molecular weight of approximately 337.4 g/mol. Its structure features a phenoxypropanamide backbone attached to a 3-methyl-1,2,4-oxadiazol-5-yl group. The oxadiazole ring is known for enhancing biological activity through various mechanisms.

Chemistry

This compound serves as a building block for synthesizing more complex molecules and materials. Its unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. For example:

- Oxidation : It can be oxidized using agents like potassium permanganate.

- Reduction : Common reducing agents such as sodium borohydride can be employed.

Biology

This compound exhibits significant biological activities:

- Antimicrobial Activity : Studies indicate effectiveness against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : The compound has shown potential in reducing pro-inflammatory cytokines in vitro.

Medicine

Research has explored its potential in developing new therapeutic agents for treating various diseases:

- Cancer Research : In vitro studies have demonstrated that this compound can induce apoptosis in breast cancer cells (e.g., MCF-7 cell line), suggesting its utility as an anticancer agent.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various oxadiazole derivatives including this compound. Results revealed significant inhibition of bacterial growth.

Anti-inflammatory Study

In models of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in decreased levels of inflammatory markers like IL-6 and TNF-alpha.

Cancer Research

In vitro assays on MCF-7 breast cancer cells indicated that the compound could induce apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. For instance, in its antibacterial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential bacterial enzymes . In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules from the evidence:

Table 1: Structural and Functional Comparison

*Molecular weight estimated based on formula (CₙHₘN₃O₃).

Key Findings and Analysis

Structural Variations and Bioactivity

- Oxadiazole vs. Tetrazole : The target compound’s 1,2,4-oxadiazole ring differs from the tetrazole in . Tetrazoles are bioisosteres for carboxylic acids, enhancing metabolic stability and bioavailability . However, oxadiazoles (as in the target) are similarly stable and may improve binding affinity in enzyme pockets due to their planar structure .

- Substituent Effects :

- The phenoxy group in the target compound increases hydrophobicity compared to the thioether in (Compound 45), which may alter membrane permeability or target selectivity.

Pharmacokinetic and Thermodynamic Considerations

- Metabolic Stability : The 3-methyl-1,2,4-oxadiazole ring in the target compound and analogs is resistant to oxidative degradation, a critical advantage over ester- or carboxylic acid-containing compounds .

- Hydrogen Bonding : The amide group in the target compound and ’s hydrazones (13f, 13g) can form hydrogen bonds with biological targets. However, hydroxamic acids (e.g., ) exhibit stronger metal-chelating properties, relevant for metalloenzyme inhibition like MMP-13 .

Research Gaps and Limitations

- Direct comparative data on potency, toxicity, or pharmacokinetics are absent in the evidence. For example, compounds are patented for cancer/viral infections but lack mechanistic details .

- Molecular weights and solubility parameters for several analogs (e.g., ) are unspecified, limiting quantitative comparisons.

Contradictions and Uncertainties

- and highlight oxadiazole-containing compounds as modulators or therapeutics, but their exact mechanisms (e.g., enzyme inhibition vs. receptor antagonism) remain unclear .

- The hydrazones in demonstrate MMP-13 inhibition, but their structural divergence from the target compound (amide vs. hydrazone) complicates direct extrapolation .

Biological Activity

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 393.42 g/mol. The structure features a phenoxypropanamide backbone attached to a 3-methyl-1,2,4-oxadiazol-5-yl group, which is significant for its biological interactions.

Research indicates that compounds containing oxadiazole moieties exhibit various biological activities, primarily through the following mechanisms:

- Antimicrobial Activity : Oxadiazoles have been shown to possess antimicrobial properties against a range of pathogens. The presence of the oxadiazole ring enhances the interaction with microbial enzymes and cellular structures.

- Anti-inflammatory Effects : Some studies suggest that derivatives of oxadiazoles can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

- Anticancer Properties : Certain oxadiazole derivatives have demonstrated cytotoxic effects against cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced TNF-alpha levels in vitro | |

| Anticancer | Induced apoptosis in breast cancer cells |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole derivatives, including this compound). Results showed significant inhibition of Staphylococcus aureus and Escherichia coli growth, highlighting its potential as an antimicrobial agent.

- Anti-inflammatory Study : In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in decreased levels of inflammatory markers such as IL-6 and TNF-alpha. This suggests its utility in managing inflammatory conditions.

- Cancer Research : In vitro assays on MCF-7 breast cancer cells indicated that the compound could induce apoptosis through mitochondrial pathways, evidenced by increased caspase activity and changes in mitochondrial membrane potential.

Q & A

Basic: What are the recommended synthetic routes for N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide?

Answer:

The synthesis typically involves multi-step reactions to assemble the 1,2,4-oxadiazole core and subsequent functionalization. Key steps include:

- Step 1: Preparation of the 3-methyl-1,2,4-oxadiazole intermediate via cyclization of amidoximes with acyl chlorides (e.g., using 3-methyl-1,2,4-oxadiazole-5-carbaldehyde as a precursor) .

- Step 2: Coupling the oxadiazole moiety to the phenyl ring via alkylation or nucleophilic substitution. For example, 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde derivatives can be reacted with amines or phenols under basic conditions .

- Step 3: Final amide bond formation between the phenoxypropanoyl group and the aromatic amine, often using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents .

Optimization Tips:

- Use HPLC or column chromatography for purification to ensure high purity (>95%) .

- Monitor reaction progress via TLC or LC-MS to minimize side products .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

Critical characterization methods include:

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Answer:

Key strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict temperature control (60–80°C) to avoid decomposition .

- Catalysts: Use Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization steps for oxadiazole formation .

- Workflow Example:

Advanced: What strategies are recommended for resolving discrepancies in biological activity data across studies?

Answer:

Discrepancies often arise from variations in assay conditions or compound stability. Mitigation approaches include:

- Standardized Assays: Use validated protocols (e.g., enzyme inhibition assays with positive controls) to ensure reproducibility .

- Stability Studies: Assess compound degradation in buffer/DMSO using LC-MS. For example, oxadiazoles may hydrolyze under acidic conditions, requiring pH-neutral storage .

- Structure-Activity Relationship (SAR): Compare activity of analogs (e.g., replacing the 3-methyl group with ethyl or aryl substituents) to identify critical functional groups .

Advanced: How can computational methods predict the compound's interactions with biological targets?

Answer:

Computational tools provide mechanistic insights:

- Molecular Docking: Use software like AutoDock or Schrödinger to model binding to enzymes (e.g., kinases) or receptors. Focus on the oxadiazole ring’s hydrogen-bonding potential .

- Density Functional Theory (DFT): Calculate electron density maps to predict reactivity (e.g., nucleophilic attack at the oxadiazole C5 position) .

- MD Simulations: Assess binding stability over time (e.g., 100-ns simulations in GROMACS) to prioritize targets for experimental validation .

Advanced: What experimental designs are recommended for studying metabolic stability?

Answer:

- In Vitro Models: Use liver microsomes or hepatocytes to assess Phase I/II metabolism. Monitor via LC-MS/MS for metabolite identification .

- Key Parameters:

- Half-life (t₁/₂): Measure degradation rates under physiological pH and temperature.

- CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.